![molecular formula C17H13N3O3S B2798041 N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477551-65-8](/img/structure/B2798041.png)
N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Overview
Description
N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, also known as PTD-209, is a small molecule inhibitor of the transcription factor STAT3. STAT3 is a key mediator of cancer progression and is often overexpressed in various types of cancer. PTD-209 has shown promising results in preclinical studies as a potential anti-cancer agent.
Scientific Research Applications
Cancer Research
The compound has been used in cancer research, specifically as an inhibitor of cyclin-dependent kinases (CDKs) 4 and 6 . CDKs play a crucial role in cell cycle regulation, and their inhibition can halt the proliferation of cancer cells. This makes the compound a potential candidate for the development of new anticancer drugs .
Fibrosis Treatment
The compound has shown promise in the treatment of fibrosis. It has been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro, indicating its potential as an anti-fibrotic drug .
High-Temperature Applications
The compound has been used in the development of chemical composition gratings (CCGs) sensors for high-temperature applications . These sensors have been applied to structures subjected to thermo-mechanical load, providing valuable data for the analysis of such structures .
Drug Discovery
The compound has been used in the field of drug discovery, specifically in the design and synthesis of novel heterocyclic compounds with potential biological activities . Its structure serves as a basis for the development of new compounds with diverse pharmacological properties.
Molecular Docking and Simulation Studies
The compound has been used in molecular docking and simulation studies . These studies help in understanding the interaction between the compound and its target proteins, providing insights into its mechanism of action.
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, acting on a variety of targets such as antimicrobial, antiretroviral, antifungal, anticancer, and neuroprotective targets .
Mode of Action
Thiazole derivatives, which share a similar structure with ccg-193180, are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiazole derivatives can inhibit the activity of certain enzymes, while others can bind to specific receptors, altering their function .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . For example, some thiazole derivatives can inhibit the synthesis of certain proteins, while others can interfere with signal transduction pathways .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution, while its metabolic stability can affect its duration of action and potential for drug interactions .
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . For example, some thiazole derivatives can induce cell death in cancer cells, while others can reduce inflammation by inhibiting the production of certain inflammatory mediators .
Action Environment
Environmental factors such as ph, temperature, and the presence of other substances can significantly impact the action and stability of a compound . For instance, certain compounds may be more stable and effective in acidic environments, while others may be more stable and effective in neutral or alkaline environments .
properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(11-4-5-14-15(9-11)23-8-7-22-14)20-17-19-13(10-24-17)12-3-1-2-6-18-12/h1-6,9-10H,7-8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIPQWJDSJGERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide |
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